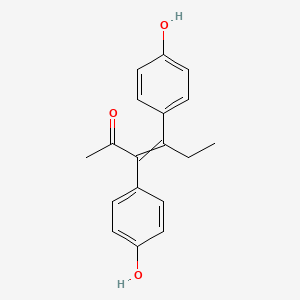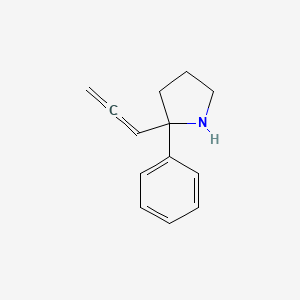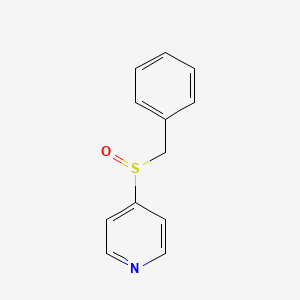![molecular formula C5H10NO4P B14376258 Dimethyl [(cyanomethoxy)methyl]phosphonate CAS No. 90212-95-6](/img/structure/B14376258.png)
Dimethyl [(cyanomethoxy)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(cyanomethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also involve purification steps to remove any impurities and ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates, which have applications in different chemical processes and industries.
Scientific Research Applications
Dimethyl [(cyanomethoxy)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of dimethyl [(cyanomethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dimethyl [(cyanomethoxy)methyl]phosphonate include:
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyanomethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
90212-95-6 |
|---|---|
Molecular Formula |
C5H10NO4P |
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C5H10NO4P/c1-8-11(7,9-2)5-10-4-3-6/h4-5H2,1-2H3 |
InChI Key |
ODXQOKNYKLWPKD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(COCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)






